molecular formula C18H16O3 B12922238 2,6-Dimethylphenyl 2H-chromene-3-carboxylate

2,6-Dimethylphenyl 2H-chromene-3-carboxylate

Cat. No.: B12922238
M. Wt: 280.3 g/mol
InChI Key: YFLCPTAKNAOCCD-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 2H-chromene-3-carboxylate is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl 2H-chromene-3-carboxylate typically involves the formation of the benzopyran ring through cyclization reactions. One common method is the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

2,6-Dimethylphenyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been found to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylphenyl 2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(2,6-dimethylphenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H16O3/c1-12-6-5-7-13(2)17(12)21-18(19)15-10-14-8-3-4-9-16(14)20-11-15/h3-10H,11H2,1-2H3

InChI Key

YFLCPTAKNAOCCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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